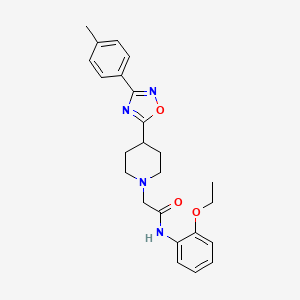

N-(2-ethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

N-(2-ethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a heterocyclic acetamide derivative with a complex structure comprising three key domains:

- 1,2,4-Oxadiazole core: The 3-(p-tolyl)-substituted 1,2,4-oxadiazol-5-yl group contributes to aromatic stacking interactions and metabolic resistance due to its electron-deficient nature .

This compound is hypothesized to exhibit bioactivity in neurological or infectious disease pathways, given structural parallels to GPCR-targeting oxadiazoles (e.g., PSN375963 in ) and antibacterial oxadiazole-thioacetamides ().

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-3-30-21-7-5-4-6-20(21)25-22(29)16-28-14-12-19(13-15-28)24-26-23(27-31-24)18-10-8-17(2)9-11-18/h4-11,19H,3,12-16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWIUPZOTNOBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structure

The molecular formula of N-(2-ethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can be broken down into several key components:

- Ethoxyphenyl group : This aromatic group contributes to the compound's lipophilicity and potential receptor interactions.

- Piperidine ring : Known for its role in various pharmacological activities, the piperidine moiety is crucial for binding to biological targets.

- Oxadiazole unit : This heterocyclic structure is often associated with antimicrobial and anti-inflammatory properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | Approximately 400 g/mol |

| Solubility | Moderate in organic solvents |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that compounds featuring piperidine and oxadiazole structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to N-(2-ethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have been reported to show significant antibacterial and antifungal effects. For instance, derivatives with oxadiazole rings have demonstrated efficacy against various pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Properties : The presence of the piperidine ring in similar compounds has been linked to anti-inflammatory effects. Studies have shown that certain piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study investigating various oxadiazole derivatives found that those containing a piperidine moiety exhibited enhanced antimicrobial activity compared to their non-piperidine counterparts. The study utilized standard strains such as Escherichia coli and Bacillus subtilis, demonstrating a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory properties of piperidine derivatives, compounds were tested in vitro for their ability to inhibit TNF-alpha production in macrophages. Results indicated that certain derivatives significantly reduced TNF-alpha levels by up to 70%, showcasing their potential as therapeutic agents for inflammatory conditions .

Scientific Research Applications

Potential Drug Development

The compound's unique structure suggests it could serve as a candidate for drug development. Its functional groups may allow it to interact with specific biological targets such as enzymes or receptors, potentially leading to therapeutic effects. Research indicates that oxadiazole derivatives often exhibit various biological activities, including anti-inflammatory and analgesic properties.

Case Study: Analgesic Activity

A study assessing the analgesic activity of oxadiazole derivatives found that certain compounds demonstrated significant pain relief in animal models. This suggests that N-(2-ethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide could possess similar properties and warrants further investigation into its efficacy as an analgesic agent .

Development of Advanced Materials

The compound's ability to form stable complexes can be exploited in materials science. It may be used in the synthesis of new materials with tailored properties such as enhanced conductivity or fluorescence. The presence of the oxadiazole moiety is particularly beneficial for electronic applications due to its electron-withdrawing nature.

Application Example: Conductive Polymers

Research has shown that incorporating oxadiazole derivatives into polymer matrices can improve their electrical properties. This makes them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Probes

N-(2-ethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can serve as a probe in biological studies to investigate enzyme activities and protein interactions. The structural complexity allows it to interact with various biological macromolecules, providing insights into cellular mechanisms.

Case Study: Enzyme Interaction

A study focusing on enzyme inhibitors highlighted the role of oxadiazole-containing compounds in modulating enzyme activity. Such findings suggest that our compound could be utilized to explore specific enzyme pathways in cellular processes .

Synthesis Intermediates

In industrial chemistry, N-(2-ethoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide may serve as an intermediate in the synthesis of other complex organic molecules. Its diverse functional groups allow for various chemical transformations that can lead to the production of valuable compounds across different industries.

Example: Pharmaceutical Synthesis

The compound's structure can facilitate the development of new pharmaceuticals by acting as a building block for more complex drug molecules. This versatility is crucial in pharmaceutical research and development.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Key Observations :

- Heterocycle Impact : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to triazole analogs (–7), as oxadiazoles resist enzymatic degradation better than triazoles .

- Substituent Effects : The p-tolyl group enhances hydrophobic interactions, while the 2-ethoxyphenyl moiety improves solubility relative to halogenated analogs (e.g., ’s bromo/chloro derivatives).

- Linker Flexibility : Piperidine in the target compound may confer better blood-brain barrier penetration than sulfanyl-linked triazoles (–7, 11).

Pharmacological Comparison

Antiviral Potential

- highlights ethoxyphenyl-containing analogs (e.g., N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide) with high docking scores against viral polymerases.

Antibacterial Activity

GPCR Modulation

- PSN375963 (), a 1,2,4-oxadiazole with a butylcyclohexyl group, acts as a cannabinoid receptor ligand. The target compound’s p-tolyl and piperidine groups may similarly target GPCRs, though with distinct selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.